![molecular formula C12H23Cl B1610641 2-Chloro-1-dodecene CAS No. 93342-75-7](/img/structure/B1610641.png)
2-Chloro-1-dodecene
Overview
Description
2-Chloro-1-dodecene (2-Cl-1-dodecene) is a chemical compound that is used in various applications such as synthesis, research, and lab experiments. It is a chlorinated alkene with a molecular formula of C12H23Cl and a molecular weight of 204.7 g/mol. 2-Cl-1-dodecene is a colorless liquid with a boiling point of 101°C and a flash point of 34°C. This compound is a useful intermediate for the production of polymers, surfactants, and other products in the chemical industry.
Scientific Research Applications
Surfactant Synthesis
In the field of surfactants, 2-Chloro-1-dodecene is a valuable intermediate for the synthesis of alkylbenzene sulfonate surfactants. These surfactants are known for their applications in detergents due to their excellent cleaning properties and biodegradability .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, serving as a building block for more complex molecules. Its reactive chlorine end group makes it a candidate for various coupling reactions, which are fundamental in creating larger organic structures .
Pharmaceuticals
2-Chloro-1-dodecene may find applications in pharmaceuticals as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structure could be incorporated into larger, bioactive molecules that contribute to drug development .
Industrial Processes
In industrial processes, such as polymerization, 2-Chloro-1-dodecene can be polymerized to form polymers with specific properties. These polymers could be used in the production of rubbers, plastics, and other materials essential for manufacturing .
Environmental Science
The compound could be involved in environmental science research, particularly in the development of green chemistry processes. It might be used to create more environmentally friendly catalysts or processes that minimize pollution and energy consumption .
Analytical Chemistry
2-Chloro-1-dodecene can be used in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibrating instruments or developing new analytical methods .
Polymer Science
In polymer science, 2-Chloro-1-dodecene is a monomer that can be polymerized to create novel polymers with unique properties, such as light emission or conductivity. These polymers have potential applications in electronics, sensors, and optoelectronics .
properties
IUPAC Name |
2-chlorododec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
Record name | 2-Chlorododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-dodecene | |
CAS RN |
93342-75-7 | |
Record name | 2-Chlorododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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